molecular formula C6H6N4O2S B12978398 1,3-Dimethyl-8-thiaxanthin CAS No. 4712-49-6

1,3-Dimethyl-8-thiaxanthin

Cat. No.: B12978398
CAS No.: 4712-49-6
M. Wt: 198.21 g/mol
InChI Key: GWYVUXRHNDIFDH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring. The presence of methyl groups at positions 4 and 6, along with the dione functionality, contributes to its distinct chemical properties.

Preparation Methods

The synthesis of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) to ensure proper solubility and reaction efficiency .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione can be compared with other similar compounds, such as:

The uniqueness of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione lies in its fused ring system and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities.

Properties

CAS No.

4712-49-6

Molecular Formula

C6H6N4O2S

Molecular Weight

198.21 g/mol

IUPAC Name

4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione

InChI

InChI=1S/C6H6N4O2S/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3

InChI Key

GWYVUXRHNDIFDH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NSN=C2C(=O)N(C1=O)C

Origin of Product

United States

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